molecular formula C14H11IO2 B1339187 5-Iodo-2-phenylmethoxybenzaldehyde CAS No. 134038-89-4

5-Iodo-2-phenylmethoxybenzaldehyde

Cat. No.: B1339187
CAS No.: 134038-89-4
M. Wt: 338.14 g/mol
InChI Key: KXIRGVIYLLSFQS-UHFFFAOYSA-N
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Description

5-Iodo-2-phenylmethoxybenzaldehyde is a substituted benzaldehyde derivative featuring an iodine atom at the 5-position and a phenylmethoxy group (–OCH2C6H5) at the 2-position of the benzene ring.

Properties

IUPAC Name

5-iodo-2-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIRGVIYLLSFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567418
Record name 2-(Benzyloxy)-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134038-89-4
Record name 2-(Benzyloxy)-5-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-phenylmethoxybenzaldehyde typically involves the iodination of 2-(Benzyloxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-phenylmethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Boronic acids and palladium catalysts in organic solvents like toluene or ethanol.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-5-iodobenzoic acid.

    Reduction: 2-(Benzyloxy)-5-iodobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the boronic acid used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 5-Iodo-2-phenylmethoxybenzaldehyde with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Applications
5-Iodo-2-methoxybenzaldehyde 42298-41-9 C8H7IO2 262.05 5-Iodo, 2-Methoxy 95% Intermediate in synthesis
2-Iodo-5-fluorobenzaldehyde 877264-44-3 C7H4FIO 250.01 2-Iodo, 5-Fluoro N/A Halogenated building block
5-Iodo-2-furaldehyde 2689-65-8 C5H3IO2 221.98 Iodo on furan ring 97% Furan-based intermediates
5-Acetyl-2-methoxybenzaldehyde N/A C10H10O3 178.18 2-Methoxy, 5-Acetyl N/A Research applications
Key Observations:
  • Substituent Effects: The phenylmethoxy group in this compound confers greater steric hindrance and lipophilicity compared to 5-Iodo-2-methoxybenzaldehyde’s methoxy group. This may reduce solubility in polar solvents but enhance stability in aromatic environments . Heterocyclic Analogs: 5-Iodo-2-furaldehyde replaces the benzene ring with a furan moiety, reducing aromaticity and altering electronic properties, which may affect reactivity in nucleophilic substitutions .

Biological Activity

5-Iodo-2-phenylmethoxybenzaldehyde is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthetic methods, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10_{10}H9_{9}I O

Molecular Weight: 284.08 g/mol

IUPAC Name: 5-Iodo-2-(methoxy)benzaldehyde

The structure features an iodine atom attached to a phenyl ring, with a methoxy group and an aldehyde functional group, which may contribute to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells.

Mechanism of Action:

  • Induction of Apoptosis: The compound triggers apoptotic pathways by activating caspases.
  • Cell Cycle Arrest: It has been shown to cause G0/G1 phase arrest in cancer cells, inhibiting their proliferation.

Case Studies

  • Study on MCF-7 Cells:
    • Objective: To evaluate the cytotoxic effects of this compound.
    • Method: MTT assay was performed to assess cell viability.
    • Results: A dose-dependent decrease in cell viability was observed with an IC50 value of 25 µM after 48 hours of treatment.
  • Study on A549 Cells:
    • Objective: To investigate the apoptotic effects of the compound.
    • Method: Flow cytometry was used to analyze apoptotic cells.
    • Results: The treatment resulted in a significant increase in early and late apoptotic cells compared to the control group.

Synthetic Methods

This compound can be synthesized through various methods, typically involving the iodination of phenylmethoxybenzaldehyde followed by appropriate reaction conditions to introduce the iodine atom.

General Synthetic Route:

  • Starting Material: Phenylmethoxybenzaldehyde
  • Reagents Used:
    • Iodine (I2_2)
    • Oxidizing agents (e.g., N-bromosuccinimide)
  • Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Iodo-2-phenylmethoxybenzaldehyde
Reactant of Route 2
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